

A Technical Guide to Prazepam-D5: Sourcing and Application for Researchers

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Compound of Interest

Compound Name: Prazepam-D5

Cat. No.: B580034

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of **Prazepam-D5**, a critical tool in pharmacokinetic and metabolic studies. This document outlines available suppliers, purchasing options, and detailed experimental protocols for its use as an internal standard in analytical assays.

Prazepam-D5 is the deuterated analog of Prazepam, a benzodiazepine derivative. The five deuterium atoms on the phenyl ring give it a distinct mass from its non-labeled counterpart, making it an ideal internal standard for mass spectrometry-based quantification.^[1] Its primary application lies in accurately determining the concentration of Prazepam and its metabolites in biological matrices during preclinical and clinical research.

Prazepam-D5 Suppliers and Purchasing Options

Several reputable suppliers offer **Prazepam-D5**, typically as a certified reference material (CRM) solution. The following table summarizes the available options for easy comparison.

Supplier	Product Name	CAS Number	Concentration	Solvent	Available Quantity	Price (USD)
Sigma-Aldrich (Cerilliant)	Prazepam-d5 solution	152477-89-9	100 µg/mL	Methanol	1 mL ampule	\$93.20
LGC Standards (TRC)	Prazepam-d5	152477-89-9	Not specified (solid)	Not applicable	1 mg, 10 mg	Login for price
CymitQuimica (TRC)	Prazepam-d5 (1mg/ml in Acetonitrile)	152477-89-9	1 mg/mL	Acetonitrile	1 mL	Login for price
Benchchem	Prazepam-D5	152477-89-9	Not specified (solid)	Not applicable	Inquire for details	Inquire for details
CDN Isotopes	Prazepam-d5 (phenyl-d5)	152477-89-9	Not specified (solid)	Not applicable	0.01 g (Discontinued)	Not applicable

Note: Prices are subject to change and may not include shipping and handling fees. "Login for price" indicates that the supplier requires account creation to view pricing information. Some suppliers may require additional documentation for the purchase of controlled substances.

Experimental Protocols

Prazepam-D5 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Prazepam in biological samples such as plasma, serum, and urine.^{[2][3]} Below is a generalized experimental protocol synthesized from common practices in the field.

Sample Preparation (Plasma/Serum)

This protocol outlines a typical protein precipitation extraction method.

- Objective: To extract Prazepam and the internal standard from the biological matrix and remove proteins that can interfere with the analysis.
- Materials:
 - Blank plasma/serum
 - Prazepam analytical standard
 - **Prazepam-D5** internal standard solution (e.g., 1 µg/mL in methanol)
 - Acetonitrile (ACN), HPLC grade
 - Microcentrifuge tubes (1.5 mL)
 - Vortex mixer
 - Centrifuge
- Procedure:
 - Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.
 - Add 10 µL of the **Prazepam-D5** internal standard solution (e.g., 1 µg/mL) to each sample, calibrator, and quality control sample, except for the blank matrix.
 - Add 200 µL of cold acetonitrile to precipitate proteins.
 - Vortex the mixture for 30 seconds.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean tube or a 96-well plate.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

- Vortex briefly and inject a portion (e.g., 5-10 μ L) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

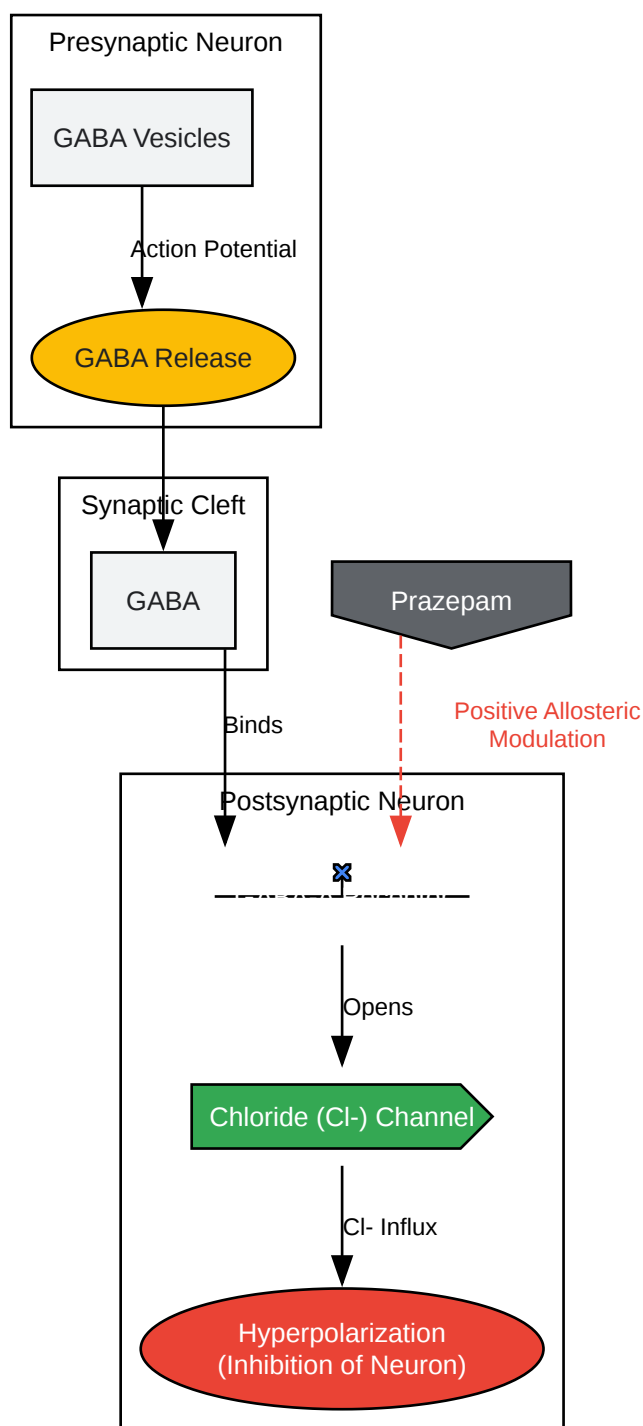
The following are typical starting conditions. Method optimization is crucial for achieving desired sensitivity and chromatographic resolution.

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size) is commonly used.
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes. A typical gradient might start at 10% B, ramp to 90% B, and then return to initial conditions for re-equilibration.
 - Flow Rate: 0.3 - 0.5 mL/min
 - Column Temperature: 40°C
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Prazepam and **Prazepam-D5**.
 - Prazepam: The specific m/z transitions will need to be determined empirically but are derived from the protonated molecule.
 - **Prazepam-D5**: The precursor ion will be approximately 5 Da higher than that of Prazepam. The product ions may or may not retain the deuterium labels, depending on the fragmentation pattern.

- Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve the best signal intensity for each transition.

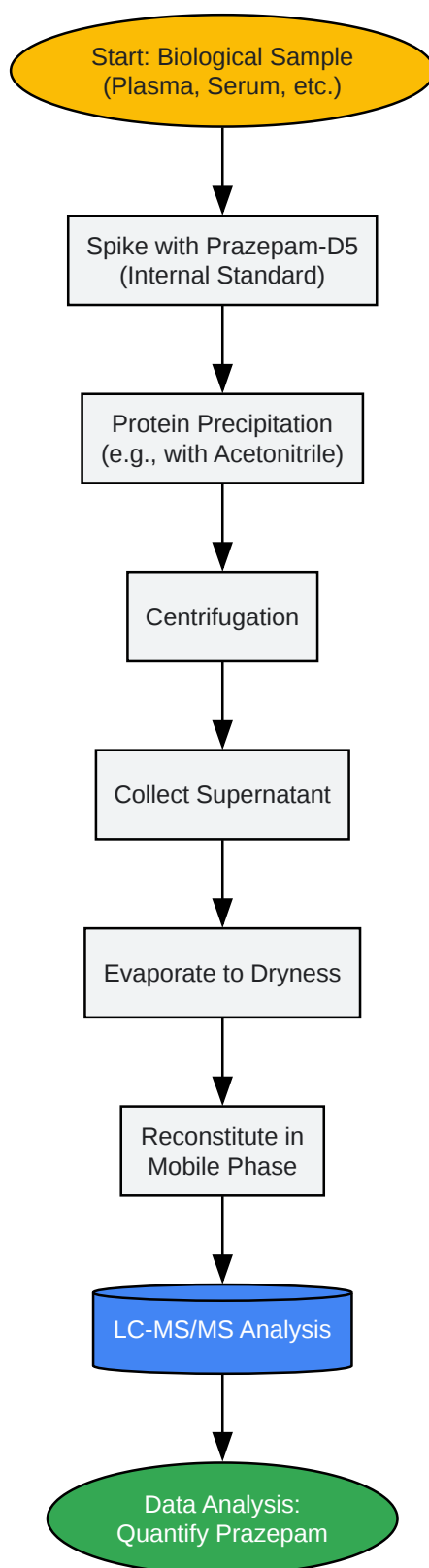
Visualizing Key Pathways and Workflows

To further aid in the understanding of Prazepam's mechanism and its analytical workflow, the following diagrams are provided.



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Caption: Prazepam's Mechanism of Action at the GABA-A Receptor.



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Caption: Experimental Workflow for Prazepam Quantification.

Mechanism of Action

Prazepam, like other benzodiazepines, exerts its anxiolytic, sedative, and muscle relaxant effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[2][4] GABA is the primary inhibitory neurotransmitter in the brain. When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.[4]

Prazepam acts as a positive allosteric modulator of the GABA-A receptor.[2] This means that it binds to a site on the receptor that is distinct from the GABA binding site.[5] The binding of Prazepam enhances the effect of GABA, increasing the frequency of chloride channel opening and potentiating the inhibitory signal.[4][5] This overall increase in inhibitory neurotransmission is responsible for the therapeutic effects of Prazepam.

In summary, **Prazepam-D5** is an indispensable tool for researchers in drug metabolism and pharmacokinetics. The availability of certified reference materials from various suppliers facilitates its integration into analytical workflows. The provided experimental protocol serves as a robust starting point for the development of sensitive and accurate quantification methods for Prazepam in a research setting.

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